molecular formula C23H29N3O2 B5513140 8-[(3-methylpyridin-2-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-[(3-methylpyridin-2-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B5513140
M. Wt: 379.5 g/mol
InChI Key: WPAZJIDKSDNFBR-UHFFFAOYSA-N
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Description

8-[(3-methylpyridin-2-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C23H29N3O2 and its molecular weight is 379.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.22597718 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Activity

Research on derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one has demonstrated potential in antihypertensive applications. Compounds synthesized with specific substitutions have shown activity in lowering blood pressure in spontaneous hypertensive rats, indicating their role as alpha-adrenergic blockers with potential for therapeutic use in managing hypertension (Caroon et al., 1981).

Anti-coronavirus Activity

A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives has been evaluated for their anti-coronavirus activity. Notably, certain compounds within this series have been found to inhibit human coronavirus replication, showcasing the scaffold's versatility for antiviral drug development (Apaydın et al., 2019).

Tachykinin NK2 Receptor Antagonists

Research into spiropiperidines has identified potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds, particularly those derived from 1-oxa-3,8-diazaspiro[4.5]decan-2-one, have shown efficacy in assays related to NK2 receptor binding and have potential applications in treating conditions mediated by this receptor (Smith et al., 1995).

Neuroprotective Effects

Novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have demonstrated potent inhibitory effects on neural Ca uptake and have shown protective actions against brain edema and deficits in memory and learning induced by triethyltin (TET). This suggests their potential as neuroprotective agents (Tóth et al., 1997).

Catalytic Synthesis of Drug-like Compounds

A metal-free catalytic synthesis approach has been developed for spiroimidazolidinone derivatives, demonstrating high diastereoselectivity. This method highlights the compound's utility in the efficient synthesis of drug-like molecules (Jassem et al., 2019).

Anticancer and Antidiabetic Applications

Spirothiazolidine analogs have been synthesized and evaluated for their anticancer and antidiabetic activities. Some compounds in this series have shown significant activity against human breast carcinoma and liver carcinoma cell lines, as well as inhibitory effects on enzymes relevant to diabetes management (Flefel et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, handling it would require appropriate safety measures to prevent exposure and potential harm .

Properties

IUPAC Name

8-[(3-methylpyridin-2-yl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-18-7-6-12-24-21(18)16-25-13-10-23(11-14-25)17-26(22(27)28-23)15-19(2)20-8-4-3-5-9-20/h3-9,12,19H,10-11,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAZJIDKSDNFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CN2CCC3(CC2)CN(C(=O)O3)CC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.